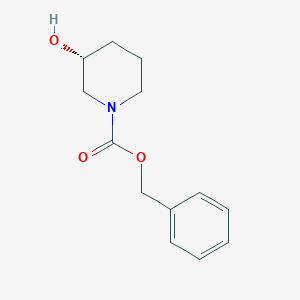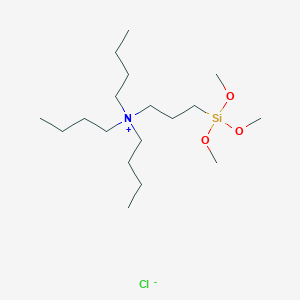
N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride” is a chemical compound with the molecular formula C18H42ClNO3Si . It is also known by other names such as “Tributyl (3-trimethoxysilylpropyl)azanium;chloride” and "n-trimethoxysilylpropyl-n,n,n-tri-n-butylammonium chloride" .
Molecular Structure Analysis
The molecular weight of this compound is 384.1 g/mol . The InChI representation of the molecule isInChI=1S/C18H42NO3Si.ClH/c1-7-10-14-19 (15-11-8-2,16-12-9-3)17-13-18-23 (20-4,21-5)22-6;/h7-18H2,1-6H3;1H/q+1;/p-1 . The canonical SMILES representation is CCCC [N+] (CCCC) (CCCC)CCC [Si] (OC) (OC)OC. [Cl-] . Physical And Chemical Properties Analysis
This compound has a molecular weight of 384.1 g/mol . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has 16 rotatable bonds . The exact mass is 383.2622484 g/mol and the monoisotopic mass is also 383.2622484 g/mol .Wissenschaftliche Forschungsanwendungen
Surface Modification and Encapsulation
- Surface Modification of Polymers: Research has demonstrated the potential of certain chemical compounds to modify the surface of polymers, such as polyvinyl chloride (PVC), transforming them into layers with specific properties, such as enhanced sorption activity or increased resistance to aggressive media. These modified surfaces can bind metal ions into complexes, suggesting applications in chemical encapsulation and possibly in creating materials with targeted properties (Fridman, Tsivadze, & Morozova, 2015).
Catalysis and Organic Synthesis
- Catalytic Applications: Various studies have focused on the catalytic roles of certain compounds in organic synthesis, including the kinetic resolution of racemates, which is crucial for producing chiral compounds. These findings underscore the importance of developing new catalytic methodologies for asymmetric synthesis, potentially including the use of N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride in similar contexts (Pellissier, 2011).
Environmental Applications
- Degradation of Hazardous Compounds: Advanced oxidation processes (AOPs) have been investigated for their efficacy in degrading nitrogen-containing hazardous compounds, including amines and pesticides. These processes could be relevant for the degradation of similar compounds, highlighting the environmental applications of certain chemicals in water treatment and pollution mitigation (Bhat & Gogate, 2021).
Polymer Science
- Polymer-Based Membranes for Separation: Studies on polymers, including those related to this compound, have shown their potential in creating membranes for liquid-liquid separation. These membranes have applications in the recovery of organic products from fermentation broths, demonstrating the role of chemical compounds in enhancing separation technologies (Volkov, Volkov, & Khotimskiǐ, 2009).
Wirkmechanismus
Target of Action
It is known to be a type of organosilane compound . Organosilanes are often used as coupling agents and can bind to both inorganic and organic substances, suggesting that this compound may interact with a variety of targets.
Mode of Action
Organosilanes are known to form bonds with a variety of substances due to their unique structure, which includes a silicon atom bonded to a hydrocarbon group and one or more substituents that can form stable bonds with a variety of materials .
Result of Action
As an organosilane, it may influence a variety of processes through its potential role as a coupling agent .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is known to react with water , suggesting that its activity may be influenced by the presence of moisture. Additionally, it should be stored in a cool, dry place away from heat sources and oxidizing agents for optimal stability .
Eigenschaften
IUPAC Name |
tributyl(3-trimethoxysilylpropyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42NO3Si.ClH/c1-7-10-14-19(15-11-8-2,16-12-9-3)17-13-18-23(20-4,21-5)22-6;/h7-18H2,1-6H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYSGILYXDPPNF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCC[Si](OC)(OC)OC.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42ClNO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566762 |
Source


|
| Record name | N,N-Dibutyl-N-[3-(trimethoxysilyl)propyl]butan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143203-33-2 |
Source


|
| Record name | N,N-Dibutyl-N-[3-(trimethoxysilyl)propyl]butan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


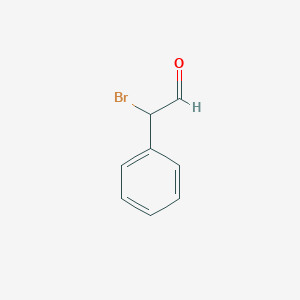

![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)
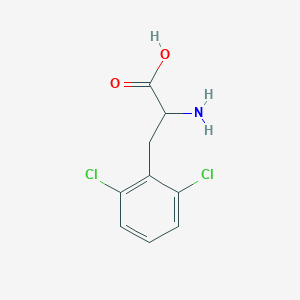
![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)
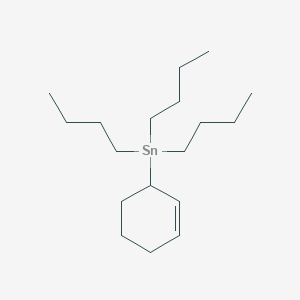
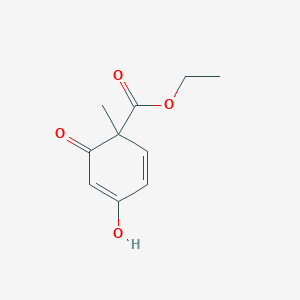
![2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B169512.png)



![1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-](/img/structure/B169525.png)
